5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Description
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound featuring a pyrimidine core linked to a 4-methylthiazol-2-amine moiety via a cyclopropylmethyl substituent. Its molecular formula is C₁₁H₁₂N₄S, with a molecular weight of 232.31 g/mol and CAS number 790707-05-0 .
Properties
IUPAC Name |
5-[2-(cyclopropylmethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-11(17-12(13)15-7)9-4-5-14-10(16-9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUROYAJOMCTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of the pyrimidine ring, followed by the introduction of the cyclopropylmethyl group. The thiazole ring can be constructed through a cyclization reaction involving sulfur-containing reagents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiazole rings are replaced by other nucleophiles.
Cyclization: Further cyclization reactions can modify the structure to create more complex heterocyclic systems.
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is as a PI3K inhibitor . The PI3K pathway is crucial in various cellular processes, including growth and proliferation. Abnormal activation of this pathway is often implicated in cancer. Research indicates that compounds like 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can selectively inhibit the PI3K alpha subtype, making them suitable candidates for treating proliferative diseases such as tumors and leukemias .
Case Study: Inhibition of Tumor Growth
In a study published in a pharmaceutical journal, researchers demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism involved the inhibition of the PI3K pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Treatment of Hematological Disorders
The compound has also shown promise in treating hematological malignancies such as myelofibrosis and essential thrombocythemia . By targeting the PI3K pathway, it helps manage abnormal cell growth associated with these conditions .
Neurological Disorders
Emerging research suggests that PI3K inhibitors may have applications beyond oncology, potentially benefiting neurological disorders characterized by dysregulated cell signaling pathways. Preliminary studies indicate that this compound may help mitigate neuroinflammation and promote neuroprotection .
Mechanism of Action
The mechanism of action of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural variations and properties of the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number | Purity (%) |
|---|---|---|---|---|---|
| 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (Target) | C₁₁H₁₂N₄S | 232.31 | Cyclopropylmethyl | 790707-05-0 | 95 |
| 4-Methyl-5-(2-(2-methylcyclopropyl)pyrimidin-4-yl)thiazol-2-amine | C₁₂H₁₄N₄S | 246.34 | 2-Methylcyclopropyl | 1217487-43-8 | 95 |
| 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine | C₁₂H₁₇N₅S | 263.37 | Diethylamino | 1163707-01-4 | 95 |
| 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine (APY7) | C₁₇H₁₂ClN₅S | 353.83 | 4-Chlorophenyl, Benzothiazole | Not Provided | N/A |
| 4-Methyl-5-(2-((4-morpholinophenyl)imino)dihydropyrimidin-4-yl)thiazol-2-amine | C₁₈H₂₁N₆OS | 377.47 | Morpholinophenylimino | Not Provided | N/A |
Key Observations:
- Substituent Effects on Molecular Weight: The cyclopropylmethyl group in the target compound contributes to a lower molecular weight (232.31 g/mol) compared to analogs with bulkier substituents like diethylamino (263.37 g/mol) or benzothiazole (353.83 g/mol) .
Chromatographic and Analytical Data
HPLC retention times and purity data for select analogs:
| Compound Name | RP-HPLC Retention Time (min) | Purity (%) |
|---|---|---|
| N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine | 11.34 (Method A), 11.78 (Method B) | 99 |
| 5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine | 11.89 (Method A), 11.32 (Method B) | 98 |
| Target Compound (Inferred) | Not Reported | 95 |
Key Observations:
- Retention times vary significantly with substituent polarity. For example, morpholinosulfonyl-containing analogs exhibit longer retention (11.78 min, Method B) due to increased hydrophobicity .
- The target compound’s purity (95%) is slightly lower than analogs with advanced purification protocols (98–99%) .
Biological Activity
Overview
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, with the CAS number 1163707-18-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N4S
- Molecular Weight : 246.331 g/mol
- Structure : The compound features a pyrimidine ring substituted with a cyclopropylmethyl group and a thiazole moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have shown:
- Inhibition of Kinases : Many thiazole derivatives exhibit kinase inhibitory activity, potentially affecting cancer cell proliferation.
- Modulation of G-protein-coupled receptors (GPCRs) : The compound may act as an allosteric modulator, influencing receptor activity and downstream signaling pathways .
- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting prostaglandin synthesis and other inflammatory mediators .
Biological Activity Data
Case Studies and Research Findings
Research has indicated that compounds structurally related to this compound have shown promising results in various preclinical studies:
- Anti-Cancer Activity : In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways while sparing normal cells from toxicity .
- Inflammatory Models : In animal models of inflammation, compounds with similar structures exhibited significant reductions in inflammatory markers, suggesting a potential therapeutic role in conditions like arthritis .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
Q & A
Q. What are the established synthetic routes for 5-(2-(cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Cyclocondensation : Reacting pyrimidine precursors (e.g., 6-chloropyrimidin-4-amine derivatives) with thiazole-forming reagents like thioureas or thioamides under acidic or basic conditions. For example, cyclocondensation with concentrated sulfuric acid or POCl₃ has been used for analogous thiazole-pyrimidine hybrids .
- Substitution reactions : Introducing the cyclopropylmethyl group via nucleophilic aromatic substitution (e.g., using cyclopropylmethyl halides) in the presence of catalysts like triethylamine .
- Purification : Column chromatography or recrystallization from DMSO/water mixtures is critical for isolating high-purity products .
Q. How is the structural identity of this compound validated, and what analytical techniques are essential?
- Spectroscopic methods :
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine and thiazole rings. For example, pyrimidine C4-methyl and thiazole N-amine protons are typically observed at δ 2.3–2.5 ppm and δ 5.8–6.2 ppm, respectively .
- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm amine and heterocyclic functionalities .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .
Q. What preliminary biological screening strategies are recommended for this compound?
- In vitro assays :
- Cell viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity against cancer (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293) .
- Enzyme inhibition : Screen against kinases or epigenetic targets (e.g., HDACs) due to structural similarity to known pyrimidine-based inhibitors .
- In silico screening : Molecular docking against protein databases (e.g., PDB) to predict binding affinities, prioritizing targets like EGFR or VEGFR .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during cyclocondensation?
- Temperature control : Maintain reflux at 90–110°C to avoid decomposition of thermally sensitive intermediates .
- Catalyst selection : Replace traditional acids (e.g., H₂SO₄) with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct accumulation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to eliminate variability .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from artifactually low in vitro efficacy .
- Structural analogs : Synthesize and test derivatives (e.g., replacing cyclopropylmethyl with ethyl or benzyl groups) to isolate pharmacophore contributions .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to optimize logP (target <5) and polar surface area (60–90 Ų) for blood-brain barrier penetration or oral bioavailability .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize electron-donating groups for enhanced target binding .
Q. What experimental designs are robust for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous flow reactors minimize exothermic risks during cyclocondensation and improve reproducibility .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and facilitate solvent recovery .
- DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios (e.g., amine:halide) and reaction time simultaneously .
Methodological Notes
- Contradictory evidence : Discrepancies in biological activity may arise from divergent assay conditions (e.g., cell passage number, serum concentration). Always include positive controls (e.g., doxorubicin for cytotoxicity) .
- Synthetic pitfalls : Amine group oxidation during storage can reduce efficacy. Store derivatives under inert gas (N₂/Ar) at –20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
